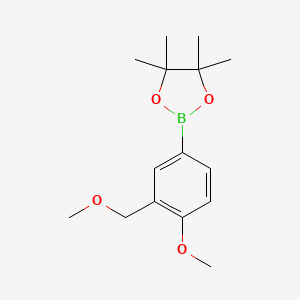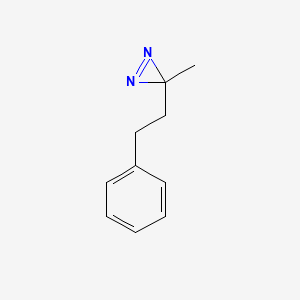![molecular formula C12H19NO2 B15323332 Acetic acid, (8-methyl-8-azabicyclo[3.2.1]oct-3-ylidene)-, ethyl ester CAS No. 2858-77-7](/img/structure/B15323332.png)
Acetic acid, (8-methyl-8-azabicyclo[3.2.1]oct-3-ylidene)-, ethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
ETHYL 2-{8-METHYL-8-AZABICYCLO[3.2.1]OCTAN-3-YLIDENE}ACETATE is a chemical compound with the molecular formula C12H19NO2 and a molecular weight of 209.29 g/mol . It is a derivative of the 8-azabicyclo[3.2.1]octane scaffold, which is the central core of the family of tropane alkaloids . These alkaloids are known for their wide array of interesting biological activities .
Vorbereitungsmethoden
The synthesis of ETHYL 2-{8-METHYL-8-AZABICYCLO[3.2.1]OCTAN-3-YLIDENE}ACETATE involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold . This can be achieved through various methodologies, including the enantioselective construction of an acyclic starting material that contains all the required stereochemical information . Another approach involves the stereochemical control directly in the transformation that generates the 8-azabicyclo[3.2.1]octane architecture or in a desymmetrization process starting from achiral tropinone derivatives .
Analyse Chemischer Reaktionen
ETHYL 2-{8-METHYL-8-AZABICYCLO[3.2.1]OCTAN-3-YLIDENE}ACETATE undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and nucleophiles . The major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
ETHYL 2-{8-METHYL-8-AZABICYCLO[3.2.1]OCTAN-3-YLIDENE}ACETATE has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of various tropane alkaloids . In biology, it is studied for its potential biological activities . In medicine, it is investigated for its potential therapeutic applications . In industry, it is used in the production of various chemical products .
Wirkmechanismus
The mechanism of action of ETHYL 2-{8-METHYL-8-AZABICYCLO[3.2.1]OCTAN-3-YLIDENE}ACETATE involves its interaction with specific molecular targets and pathways . The exact molecular targets and pathways involved depend on the specific biological activity being studied . For example, in the case of its potential therapeutic applications, it may interact with specific receptors or enzymes involved in the disease process .
Vergleich Mit ähnlichen Verbindungen
ETHYL 2-{8-METHYL-8-AZABICYCLO[3.2.1]OCTAN-3-YLIDENE}ACETATE is unique compared to other similar compounds due to its specific structure and biological activities . Similar compounds include other derivatives of the 8-azabicyclo[3.2.1]octane scaffold, such as 3α-Acetoxytropane . These compounds share a similar core structure but differ in their specific functional groups and biological activities .
Eigenschaften
CAS-Nummer |
2858-77-7 |
|---|---|
Molekularformel |
C12H19NO2 |
Molekulargewicht |
209.28 g/mol |
IUPAC-Name |
ethyl 2-(8-methyl-8-azabicyclo[3.2.1]octan-3-ylidene)acetate |
InChI |
InChI=1S/C12H19NO2/c1-3-15-12(14)8-9-6-10-4-5-11(7-9)13(10)2/h8,10-11H,3-7H2,1-2H3 |
InChI-Schlüssel |
SQNOQCVPMVYWBB-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C=C1CC2CCC(C1)N2C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


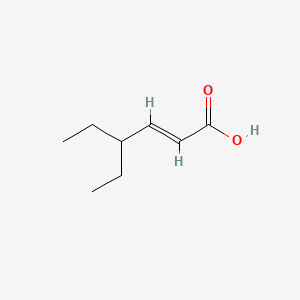
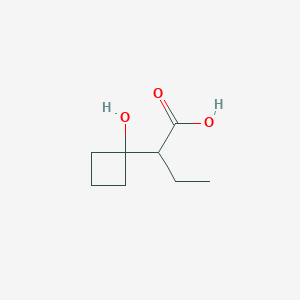
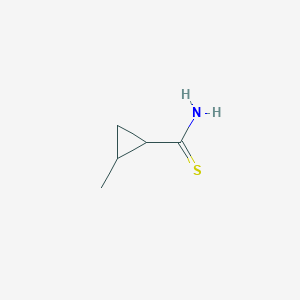
![3-(Bromomethyl)spiro[3.3]heptan-1-one](/img/structure/B15323276.png)
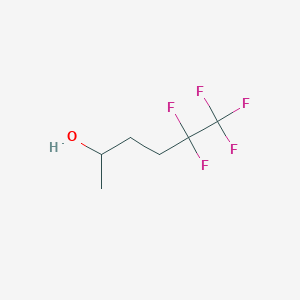
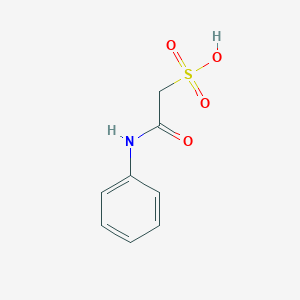

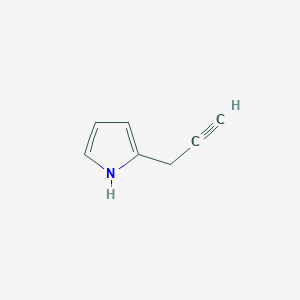
![2-Isopropyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4(3h)-one](/img/structure/B15323321.png)

![7-Oxaspiro[3.5]nonane-6-carboxylicacid](/img/structure/B15323325.png)
